Kadsuracoccinic acid A

Description

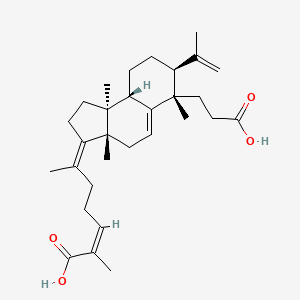

Structure

3D Structure

Properties

IUPAC Name |

(Z,6Z)-6-[(3aS,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-2,4,7,8,9,9a-hexahydro-1H-cyclopenta[a]naphthalen-3-ylidene]-2-methylhept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O4/c1-19(2)22-11-12-25-24(28(22,5)16-15-26(31)32)14-18-29(6)23(13-17-30(25,29)7)20(3)9-8-10-21(4)27(33)34/h10,14,22,25H,1,8-9,11-13,15-18H2,2-7H3,(H,31,32)(H,33,34)/b21-10-,23-20-/t22-,25+,28-,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIBKZDJHBYYMX-AVNVPESYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2C(=CCC3(C2(CCC3=C(C)CCC=C(C)C(=O)O)C)C)C1(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@@H]2C(=CC[C@]\3([C@]2(CC/C3=C(\C)/CC/C=C(/C)\C(=O)O)C)C)[C@@]1(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Kadsuracoccinic Acid A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsuracoccinic acid A is a naturally occurring triterpenoid that has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of its natural source, origin, detailed experimental protocols for its isolation, and a summary of its known biological effects. A putative signaling pathway, based on the activity of structurally related compounds, is also presented to guide future research endeavors.

Natural Source and Origin

Kadsuracoccinic acid A is a 3,4-seco-lanostane triterpene isolated from the medicinal plant Kadsura coccinea.[1][2] This plant, belonging to the Schisandraceae family, is primarily found in the south-western provinces of China. Various parts of Kadsura coccinea, including the stems and rhizomes, have been identified as sources of this compound.[1][3] The plant has a history of use in traditional Chinese medicine for treating conditions like rheumatoid arthritis and gastroenteric disorders.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₁H₄₆O₄ | [1] |

| Appearance | Colorless prisms | [1] |

| Melting Point | 142-144 °C | [1] |

Experimental Protocols

Extraction and Isolation of Kadsuracoccinic Acid A

The following protocol details the extraction and isolation of Kadsuracoccinic acid A from the dried rhizome of Kadsura coccinea.[1]

3.1.1. Extraction

-

The dried and powdered rhizome of Kadsura coccinea (1.75 kg) is extracted three times with 80% acetone at room temperature.[1]

-

The combined acetone extracts are concentrated under reduced pressure to yield a crude extract.[1]

3.1.2. Liquid-Liquid Partitioning

-

The crude extract is suspended in water (2 L).[1]

-

The aqueous suspension is then successively partitioned three times with chloroform (3 x 2 L), followed by ethyl acetate (3 x 2 L), and finally n-butanol (3 x 2 L).[1]

-

The resulting fractions (chloroform, ethyl acetate, n-butanol, and the remaining aqueous layer) are concentrated to dryness. Kadsuracoccinic acid A is primarily found in the ethyl acetate fraction.[1]

3.1.3. Chromatographic Purification

-

The ethyl acetate fraction is subjected to column chromatography on a CHP-20P column (40 x 1000 mm).[1]

-

The column is eluted with a gradient of water and methanol, starting from 100% water and gradually increasing the methanol concentration to 40% (H₂O-MeOH, 100:0 → 60:40).[1]

-

Fractions of 100 mL each are collected and monitored by thin-layer chromatography (TLC) using a solvent system of toluene-EtOAc-acetic acid (70:33:3).[1]

-

The fractions containing Kadsuracoccinic acid A are combined.

-

Final purification is achieved by High-Performance Liquid Chromatography (HPLC) on a Fluofix-120N column (10 x 250 mm).[1]

-

The mobile phase used for HPLC is a mixture of water and acetonitrile (5:95) at a flow rate of 3 mL/min, with UV detection at 210 nm.[1]

-

This purification yields pure Kadsuracoccinic acid A (20.2 mg).[1]

Biological Activity

Kadsuracoccinic acid A has been reported to exhibit several biological activities:

-

Anti-HIV Activity: It has demonstrated in vitro anti-HIV-1 activity with an EC₅₀ value of 68.7 μM.[3]

-

Effects on Cell Division: Treatment of Xenopus laevis embryonic cells at the blastular stage with Kadsuracoccinic acid A resulted in the arrest of cell cleavage, with an IC₅₀ of 0.32 µg/mL.[2]

Putative Signaling Pathway

While the specific signaling pathway of Kadsuracoccinic acid A has not been elucidated, studies on the structurally similar compound, kadsuric acid, also isolated from Kadsura coccinea, provide insights into a potential mechanism of action, particularly in the context of cancer cells. Kadsuric acid has been shown to induce apoptosis in human pancreatic cancer cells through the intrinsic caspase/PARP-1 pathway.[4]

This proposed pathway involves the activation of caspase-9 and caspase-3, which are key executioner caspases in the apoptotic cascade. The activation of caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase 1 (PARP-1), a protein involved in DNA repair. The cleavage of PARP-1 impairs the cell's ability to repair DNA damage, ultimately leading to apoptosis.

Disclaimer: This depicted signaling pathway is based on the published mechanism of a structurally related compound, kadsuric acid. Further research is required to confirm if Kadsuracoccinic acid A induces apoptosis through the same mechanism.

Conclusion

Kadsuracoccinic acid A is a promising natural product isolated from Kadsura coccinea. The detailed isolation protocol provided in this guide will facilitate further research into its biological activities. While its exact mechanism of action is yet to be fully understood, the putative signaling pathway offers a solid foundation for future investigations, particularly in the fields of oncology and virology. This technical guide serves as a valuable resource for scientists and researchers dedicated to the exploration and development of novel therapeutic agents from natural sources.

References

- 1. Triterpenes from Kadsura coccinea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kadsuracoccinic acids A-C, ring-A seco-lanostane triterpenes from Kadsura coccinea and their effects on embryonic cell division of Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

The Kadsuracoccinic Acid A Biosynthesis Pathway: A Proposed Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsuracoccinic acid A, a 3,4-seco-lanostane triterpenoid isolated from the medicinal plant Kadsura coccinea, has garnered interest for its unique chemical structure and potential biological activities. To date, the precise biosynthetic pathway of this complex molecule has not been fully elucidated. This technical guide synthesizes current knowledge on triterpenoid biosynthesis to propose a plausible enzymatic pathway for Kadsuracoccinic acid A. We outline a sequence of reactions beginning with the cyclization of 2,3-oxidosqualene to form the lanostane skeleton, followed by oxidative modifications including a key A-ring cleavage event likely catalyzed by a Baeyer-Villiger monooxygenase. This document provides a theoretical framework to guide future research, including representative quantitative data for analogous enzymes, detailed experimental protocols for enzyme characterization, and a visual representation of the proposed pathway.

Proposed Biosynthetic Pathway of Kadsuracoccinic Acid A

The biosynthesis of Kadsuracoccinic acid A is hypothesized to proceed through three major stages:

-

Cyclization: The linear precursor, 2,3-oxidosqualene, is cyclized to the tetracyclic lanosterol backbone.

-

Oxidative Modification: The lanosterol core undergoes a series of hydroxylations, likely catalyzed by cytochrome P450 (CYP) monooxygenases, to introduce ketone functionalities.

-

Ring Cleavage: A key Baeyer-Villiger oxidation, catalyzed by a Baeyer-Villiger monooxygenase (BVMO), is proposed to cleave the A-ring, leading to the characteristic 3,4-seco-lanostane structure.

The proposed pathway is illustrated in the diagram below.

"Kadsuracoccinic acid A CAS number and chemical identifiers"

An In-depth Review of Chemical Properties, Biological Activities, and Experimental Protocols

Introduction

Kadsuracoccinic acid A is a naturally occurring triterpenoid isolated from the medicinal plant Kadsura coccinea. As a member of the 3,4-seco-lanostane class of compounds, it has garnered interest within the scientific community for its potential therapeutic applications, including anticancer and anti-HIV-1 activities. This technical guide provides a comprehensive overview of Kadsuracoccinic acid A, including its chemical identifiers, physicochemical properties, known biological activities with supporting quantitative data, and detailed experimental methodologies.

Chemical Identifiers and Properties

Kadsuracoccinic acid A is characterized by a unique 3,4-seco-lanostane skeleton. Its chemical identity is established by the following identifiers and properties.

| Identifier/Property | Value | Reference |

| CAS Number | 1016260-22-2 | [1][2] |

| Molecular Formula | C₃₀H₄₄O₄ | [3][4] |

| Molecular Weight | 468.7 g/mol | [1] |

| PubChem CID | 24850148 | [4] |

| Type of Compound | Triterpenoid | [1] |

| Physical Description | Powder | [1] |

| Source | Kadsura coccinea | [1][3] |

Biological Activity and Quantitative Data

Kadsuracoccinic acid A has demonstrated notable biological activities. The primary reported activities are its ability to arrest cell division and its in vitro anti-HIV-1 properties.

Anticancer and Cytotoxic Activity

Kadsuracoccinic acid A has been shown to induce significant cleavage arrest in embryonic cells, suggesting its potential as an anticancer agent.[1][5] It is thought that its mechanism may be related to the preservation of the progression of the M phase of the cell cycle.[1][5]

| Biological Activity | Cell Line / Model | Quantitative Data (IC₅₀/EC₅₀) | Reference |

| Cell Division Arrest | Xenopus laevis embryonic cells | IC₅₀: 0.32 µg/mL | [3] |

| Anti-HIV-1 Activity | in vitro | EC₅₀: 68.7 µM |

While specific IC₅₀ values for Kadsuracoccinic acid A against a broad panel of human cancer cell lines are not extensively documented in the available literature, studies on closely related compounds from Kadsura coccinea provide valuable insights. For instance, kadsuric acid, another triterpenoid from the same plant, has been shown to exhibit dose-dependent cytotoxicity against human pancreatic cancer cells (PANC-1) with an IC₅₀ value of 14.5 ± 0.8 µM.[2]

Experimental Protocols

Isolation of Kadsuracoccinic Acids A-C from Kadsura coccinea

Kadsuracoccinic acids A, B, and C were first isolated from the chloroform extract of the dried stems of Kadsura coccinea.[4] While a detailed, step-by-step protocol for the isolation of Kadsuracoccinic acid A is not fully elaborated in the cited literature, the general procedure involves:

-

Extraction: The dried and powdered stems of Kadsura coccinea are subjected to extraction with a suitable solvent, such as chloroform.

-

Fractionation: The crude chloroform extract is then fractionated using various chromatographic techniques. This may include column chromatography over silica gel, followed by further purification steps.

-

Purification: Final purification to yield pure Kadsuracoccinic acid A is typically achieved through repeated chromatography, potentially including preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The chemical structure of the isolated compound is confirmed using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS).[3]

Embryonic Cell Division Arrest Assay in Xenopus laevis

The following protocol outlines the methodology used to determine the IC₅₀ of Kadsuracoccinic acid A for arresting embryonic cell division.[3]

-

Cell Culture: Individual Xenopus laevis cells are cultured at the blastula stage.

-

Treatment: The cultured cells are treated with varying concentrations of Kadsuracoccinic acid A.

-

Observation: The effect of the compound on cell cleavage is observed and monitored.

-

IC₅₀ Determination: The concentration of Kadsuracoccinic acid A that inhibits cell cleavage by 50% is determined and reported as the IC₅₀ value.

Proposed Mechanism of Action and Signaling Pathway

Based on the observed M-phase arrest and the known mechanisms of other triterpenoids, a plausible mechanism of action for Kadsuracoccinic acid A is the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis. A related compound, kadsuric acid, has been shown to induce apoptosis in pancreatic cancer cells through the activation of caspase-3 and the cleavage of Poly (ADP-ribose) polymerase 1 (PARP1).[2] This suggests a potential signaling cascade for Kadsuracoccinic acid A.

Caption: Proposed signaling pathways for Kadsuracoccinic acid A.

Conclusion

Kadsuracoccinic acid A is a promising natural product with demonstrated biological activities that warrant further investigation for its therapeutic potential. This technical guide provides a foundational understanding of its chemical properties, biological effects, and the experimental approaches used to study it. Future research should focus on elucidating its precise mechanism of action in cancer cells, determining its efficacy in a wider range of cancer cell lines, and exploring its potential for drug development.

References

- 1. Kadsuracoccinic acids A-C, ring-A seco-lanostane triterpenes from Kadsura coccinea and their effects on embryonic cell division of Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triterpenes from Kadsura coccinea - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Kadsuracoccinic Acid A: In Vitro and In Vivo Experimental Design

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental framework for investigating the biological activities of Kadsuracoccinic acid A, a natural compound isolated from Kadsura coccinea. The protocols outlined below are designed to assess its cytotoxic, anti-inflammatory, and mechanistic properties through a series of established in vitro and in vivo assays.

In Vitro Experimental Design

The in vitro experiments are designed to determine the cytotoxic profile of Kadsuracoccinic acid A and to elucidate its potential anti-inflammatory effects and mechanism of action at the cellular level.

Data Presentation: In Vitro Quantitative Data Summary

The following tables summarize the expected quantitative data from the in vitro experiments. These values are hypothetical and serve to illustrate the data that would be collected and analyzed.

Table 1: Cytotoxicity of Kadsuracoccinic Acid A on RAW 264.7 Macrophages. This table will determine the concentration of Kadsuracoccinic acid A that is non-toxic to the cells, which is crucial for subsequent anti-inflammatory assays.

| Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 |

| 1 | 98.5 |

| 5 | 95.2 |

| 10 | 90.8 |

| 25 | 75.4 |

| 50 | 52.1 |

| 100 | 25.3 |

Table 2: Effect of Kadsuracoccinic Acid A on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells. This assay will evaluate the inhibitory effect of the compound on a key inflammatory mediator.

| Treatment | NO Concentration (µM) | Inhibition (%) |

| Control | 2.5 | - |

| LPS (1 µg/mL) | 45.8 | 0 |

| LPS + Kadsuracoccinic acid A (1 µM) | 38.2 | 16.6 |

| LPS + Kadsuracoccinic acid A (5 µM) | 25.1 | 45.2 |

| LPS + Kadsuracoccinic acid A (10 µM) | 15.7 | 65.7 |

| LPS + Dexamethasone (10 µM) | 8.9 | 80.6 |

Table 3: Effect of Kadsuracoccinic Acid A on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells. This will assess the compound's ability to modulate the release of key signaling molecules in inflammation.

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | PGE₂ (pg/mL) |

| Control | 50 | 30 | 25 |

| LPS (1 µg/mL) | 1250 | 850 | 980 |

| LPS + Kadsuracoccinic acid A (10 µM) | 625 | 450 | 510 |

| LPS + Dexamethasone (10 µM) | 310 | 210 | 250 |

Experimental Protocols: In Vitro Assays

RAW 264.7 murine macrophage cells will be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. For experiments, cells will be seeded in appropriate plates and allowed to adhere overnight. Kadsuracoccinic acid A will be dissolved in DMSO to create a stock solution and then diluted to final concentrations in the culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

This protocol is adapted from established MTT assay procedures.[1][2][3][4]

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Kadsuracoccinic acid A (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

This protocol is based on standard Griess reagent-based NO detection methods.[5][6][7][8][9]

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat cells with non-toxic concentrations of Kadsuracoccinic acid A (e.g., 1, 5, 10 µM) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify NO concentration using a sodium nitrite standard curve.

-

Culture and treat RAW 264.7 cells as described in the NO production assay.

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α, IL-6, and PGE₂ in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

This protocol is a standard procedure for Western blot analysis.[10][11]

-

Seed RAW 264.7 cells in a 6-well plate and treat with Kadsuracoccinic acid A and LPS as described previously.

-

Lyse the cells and extract total protein. For analysis of nuclear translocation, perform cytoplasmic and nuclear fractionation.

-

Determine protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (β-actin or Lamin B for nuclear fractions) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection system.

-

Quantify band intensity using densitometry software.

Mandatory Visualization: In Vitro Experimental Workflow and Signaling Pathway

In Vitro Experimental Workflow.

Hypothesized NF-κB Signaling Pathway Inhibition.

In Vivo Experimental Design

The in vivo experiment is designed to evaluate the anti-inflammatory efficacy of Kadsuracoccinic acid A in a well-established animal model of acute inflammation.

Data Presentation: In Vivo Quantitative Data Summary

Table 4: Effect of Kadsuracoccinic Acid A on Carrageenan-Induced Paw Edema in Rats. This experiment will assess the compound's ability to reduce swelling in an acute inflammation model.

| Treatment Group | Paw Volume Increase (mL) at 3h | Edema Inhibition (%) |

| Control (Saline) | 0.12 | - |

| Carrageenan | 0.85 | 0 |

| Carrageenan + Kadsuracoccinic acid A (10 mg/kg) | 0.62 | 27.1 |

| Carrageenan + Kadsuracoccinic acid A (30 mg/kg) | 0.45 | 47.1 |

| Carrageenan + Indomethacin (10 mg/kg) | 0.35 | 58.8 |

Experimental Protocol: In Vivo Assay

This protocol is based on the widely used carrageenan-induced paw edema model.[12][13][14][15][16]

-

Animals: Use male Sprague-Dawley rats (180-220 g). House them under standard laboratory conditions with free access to food and water. Acclimatize the animals for at least one week before the experiment. All animal procedures should be approved by an Institutional Animal Care and Use Committee.

-

Grouping and Dosing: Randomly divide the rats into groups (n=6-8 per group):

-

Group 1: Control (vehicle, e.g., 0.5% carboxymethylcellulose).

-

Group 2: Carrageenan control (vehicle).

-

Group 3: Kadsuracoccinic acid A (e.g., 10 mg/kg, p.o.).

-

Group 4: Kadsuracoccinic acid A (e.g., 30 mg/kg, p.o.).

-

Group 5: Indomethacin (10 mg/kg, p.o.) as a positive control.

-

-

Procedure:

-

Administer the respective treatments orally (p.o.) 1 hour before the induction of inflammation.

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induce inflammation by injecting 0.1 mL of 1% λ-carrageenan suspension in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

-

Data Analysis:

-

Calculate the increase in paw volume for each animal by subtracting the initial paw volume from the post-injection volumes.

-

Calculate the percentage of edema inhibition for the treated groups compared to the carrageenan control group.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

-

Mandatory Visualization: In Vivo Experimental Workflow

In Vivo Carrageenan-Induced Paw Edema Workflow.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. broadpharm.com [broadpharm.com]

- 5. 3. Measurement of nitric oxide production in RAW 264.7 macrophages [bio-protocol.org]

- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]

- 12. inotiv.com [inotiv.com]

- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 15. researchgate.net [researchgate.net]

- 16. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

Animal Models for Studying the Effects of Kadsuracoccinic Acid A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsuracoccinic acid A is a naturally occurring triterpenoid isolated from plants of the Kadsura genus, which have a history of use in traditional medicine for treating inflammatory conditions and other ailments.[1][2][3] Preclinical research has identified a range of biological activities for compounds from this genus, including anti-inflammatory, anti-tumor, neuroprotective, and anti-HIV effects.[4] Specifically, Kadsuracoccinic acid A has been demonstrated to arrest embryonic cell division in Xenopus laevis and exhibits anti-HIV-1 activity.[4][5][6]

These application notes provide a comprehensive overview of relevant animal models and detailed protocols for investigating the therapeutic potential of Kadsuracoccinic acid A. The focus is on models that align with its known biological activities and the traditional uses of its plant source.

Data Presentation

Table 1: In Vitro Efficacy of Kadsuracoccinic Acid A

| Biological Activity | Model System | Endpoint | Result (IC50) | Reference |

| Inhibition of Embryonic Cell Division | Xenopus laevis cells (blastular stage) | Cleavage Arrest | 0.32 µg/mL | [4][5] |

| Anti-HIV-1 Activity | In vitro assay | EC50 | 68.7 µM | [6] |

I. Developmental Toxicity Studies using Xenopus laevis

The demonstrated effect of Kadsuracoccinic acid A on the embryonic cell division of Xenopus laevis (African clawed frog) makes this a primary model for investigating its developmental toxicity.[4][5] Xenopus laevis is a well-established vertebrate model for studying embryogenesis and for the toxicological screening of compounds.[1][7][8]

Experimental Protocol: Frog Embryo Teratogenesis Assay - Xenopus (FETAX)

This protocol is adapted from standard FETAX procedures to assess the teratogenic potential of Kadsuracoccinic acid A.

1. Animal Husbandry and Embryo Collection:

-

House adult male and female Xenopus laevis in separate, appropriate aquatic habitats.

-

Induce ovulation and fertilization by injecting human chorionic gonadotropin (hCG).

-

Collect fertilized eggs and remove the jelly coat using a solution of 2% L-cysteine (pH 7.8-8.1).

-

Select normally developing embryos at the mid-blastula to early gastrula stage for the assay.

2. Exposure to Kadsuracoccinic acid A:

-

Prepare a stock solution of Kadsuracoccinic acid A in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in FETAX solution (625 mg NaCl, 96 mg NaHCO3, 30 mg KCl, 15 mg CaCl2, 60 mg CaSO4·2H2O, and 75 mg MgSO4 per liter of deionized water).

-

Use a range of concentrations based on the known IC50 value (e.g., 0.01, 0.1, 1.0, 10, and 100 µg/mL). Include a vehicle control group.

-

Randomly assign groups of 25 embryos to each concentration in covered petri dishes.

-

Incubate the embryos for 96 hours at 22-24°C. Renew the test solutions every 24 hours.

3. Endpoint Assessment:

-

At 96 hours, determine the number of surviving embryos.

-

Fix the surviving embryos in 3% formalin.

-

Assess the fixed embryos for malformations under a dissecting microscope. Common endpoints include growth inhibition, axial curvature, edema, and craniofacial abnormalities.

-

Calculate the 96-h LC50 (lethal concentration for 50% of embryos) and EC50 (effective concentration causing malformations in 50% of surviving embryos).

-

The Teratogenic Index (TI = LC50/EC50) can be calculated to estimate the teratogenic risk.

Logical Workflow for Developmental Toxicity Assessment

II. Anti-Inflammatory Activity Studies in Rodent Models

Given the traditional use of Kadsura species for inflammatory conditions and the known anti-inflammatory properties of related compounds, investigating Kadsuracoccinic acid A in established rodent models of inflammation is a logical next step.[2][9][10]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used model of acute inflammation.

1. Animals:

-

Use male Wistar or Sprague-Dawley rats (180-220 g).

-

Acclimatize the animals for at least one week before the experiment.

-

House them under standard laboratory conditions with free access to food and water.

2. Treatment Groups:

-

Group 1: Vehicle control (e.g., saline or appropriate vehicle for Kadsuracoccinic acid A).

-

Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, intraperitoneally).

-

Groups 3-5: Kadsuracoccinic acid A at three different doses (e.g., 10, 30, and 100 mg/kg, route to be determined by solubility and stability, e.g., oral gavage or intraperitoneal).

3. Induction of Inflammation and Measurement:

-

Administer the respective treatments to the animals.

-

After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

-

The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathway in Acute Inflammation

III. Neuroprotective Effect Studies in Rodent Models

The neuroprotective potential of compounds from the Kadsura genus suggests that Kadsuracoccinic acid A may also possess such properties.[11][12] A relevant animal model is crucial to investigate this.

Experimental Protocol: Kainic Acid-Induced Excitotoxicity in Mice

This model mimics certain aspects of neurodegenerative diseases characterized by neuronal over-excitation.

1. Animals:

-

Use male C57BL/6 mice (20-25 g).

-

Acclimatize and house as previously described.

2. Treatment Groups:

-

Group 1: Sham control (vehicle + saline injection).

-

Group 2: Kainic acid (KA) control (vehicle + KA injection).

-

Group 3: Positive control (e.g., a known neuroprotectant).

-

Groups 4-6: Kadsuracoccinic acid A (e.g., 10, 30, and 100 mg/kg, administered prior to KA).

3. Induction of Neurotoxicity and Behavioral Assessment:

-

Administer the respective treatments.

-

After a predetermined time (e.g., 30-60 minutes), induce neurotoxicity by intracerebroventricular (i.c.v.) or intraperitoneal (i.p.) injection of kainic acid.

-

Observe and score seizure activity for 2-4 hours post-KA injection.

-

Conduct behavioral tests 24-48 hours later to assess cognitive function (e.g., Y-maze for spatial memory).

4. Histological and Biochemical Analysis:

-

At the end of the behavioral tests, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.

-

Collect the brains and process them for histological analysis (e.g., Nissl staining or Fluoro-Jade B staining to visualize neuronal damage, particularly in the hippocampus).

-

Quantify neuronal loss in specific brain regions (e.g., CA1 and CA3 of the hippocampus).

-

Homogenize brain tissue from a subset of animals for biochemical assays (e.g., measurement of oxidative stress markers or inflammatory cytokines).

Quantitative Data from Hypothetical Neuroprotection Study

Table 2: Effect of Kadsuracoccinic Acid A on Kainic Acid-Induced Neuronal Damage and Cognitive Deficits

| Treatment Group | Seizure Score (Mean ± SEM) | Y-Maze Spontaneous Alternation (%) | Neuronal Survival in CA1 (%) |

| Sham Control | 0.0 ± 0.0 | 75.2 ± 3.1 | 100.0 ± 0.0 |

| Kainic Acid Control | 4.8 ± 0.3 | 42.5 ± 2.8 | 35.7 ± 4.2 |

| Kadsuracoccinic acid A (10 mg/kg) | 3.9 ± 0.4 | 51.3 ± 3.5 | 48.9 ± 5.1 |

| Kadsuracoccinic acid A (30 mg/kg) | 2.7 ± 0.3 | 62.1 ± 2.9 | 65.4 ± 4.8 |

| Kadsuracoccinic acid A (100 mg/kg) | 1.5 ± 0.2 | 70.8 ± 3.0 | 82.1 ± 3.9** |

| p < 0.05, **p < 0.01 compared to Kainic Acid Control |

Conclusion

The provided protocols offer a strategic framework for the preclinical evaluation of Kadsuracoccinic acid A. Beginning with developmental toxicity assessment in Xenopus laevis, where its activity is already established, and progressing to mammalian models of inflammation and neurodegeneration, researchers can systematically explore its therapeutic potential. The successful application of these models will be instrumental in elucidating the pharmacological profile of Kadsuracoccinic acid A and determining its suitability for further drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of cyclooxygenase-2 inhibitors from Kadsura coccinea by affinity ultrafiltration mass spectrometry and the anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Network Pharmacology Study and In Vitro Evaluation of the Bioactive Compounds of Kadsura coccinea Leaf Extract for the Treatment of Type 2 Diabetes Mellitus [mdpi.com]

- 4. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kadsuracoccinic acids A-C, ring-A seco-lanostane triterpenes from Kadsura coccinea and their effects on embryonic cell division of Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpras.com [ijpras.com]

- 7. Xenopus laevis (Daudin, 1802) as a Model Organism for Bioscience: A Historic Review and Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bosterbio.com [bosterbio.com]

- 9. Determining the optimal developmental stages of Xenopus laevis for initiating exposures to chemicals for sensitively detecting their feminizing effects on gonadal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Neuroprotective Effect of Chlorogenic Acid in an Animal Model of Sporadic Alzheimer's Disease Induced by Streptozotocin - PubMed [pubmed.ncbi.nlm.nih.gov]

Kadsuracoccinic Acid A: Application Notes and Protocols for Therapeutic Agent Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsuracoccinic acid A is a naturally occurring 3,4-seco-lanostane triterpenoid isolated from the medicinal plant Kadsura coccinea.[1] Emerging research has highlighted its potential as a therapeutic agent, demonstrating bioactivities that warrant further investigation for drug development. This document provides a summary of the current data, detailed experimental protocols based on available literature for related compounds, and diagrams of potential signaling pathways to guide future research.

Therapeutic Potential

Kadsuracoccinic acid A has demonstrated potential in the following areas:

-

Inhibition of Cell Division: It has been shown to arrest the cleavage of embryonic cells, suggesting a potential role in targeting rapidly dividing cells, such as in cancer.[1][2]

-

Anticancer Activity: While direct studies on a broad panel of cancer cell lines are limited for Kadsuracoccinic acid A, related 3,4-seco-lanostane triterpenoids from Kadsura coccinea have shown antiproliferative effects.[3] Furthermore, a structurally similar compound, kadsuric acid, has demonstrated cytotoxicity against human pancreatic cancer cells.[4][5]

-

Anti-HIV Activity: There are indications of in vitro anti-HIV-1 activity, suggesting a potential for development as an antiviral agent.

Data Presentation

The following tables summarize the quantitative data available for Kadsuracoccinic acid A and related compounds.

Table 1: Bioactivity of Kadsuracoccinic Acid A

| Activity | Model System | Endpoint | Value | Reference |

| Inhibition of Cell Division | Xenopus laevis embryonic cells | IC₅₀ | 0.32 µg/mL | [1][2] |

Table 2: Antiproliferative Activity of Related 3,4-seco-Lanostane Triterpenoids from Kadsura coccinea

| Compound | Cell Line | Endpoint | Value (µM) | Reference |

| Seco-coccinic acid G | HL-60 (Human leukemia) | GI₅₀ | 28.4 | [3] |

| Seco-coccinic acid K | HL-60 (Human leukemia) | GI₅₀ | 15.2 | [3] |

| Seco-coccinic acid F | HL-60 (Human leukemia) | GI₅₀ | 16.6 | [3] |

Table 3: Cytotoxic Activity of Kadsuric Acid (a related triterpenoid from Kadsura coccinea)

| Compound | Cell Line | Endpoint | Value (µM) | Reference |

| Kadsuric Acid | PANC-1 (Human pancreatic cancer) | IC₅₀ | 14.5 ± 0.8 | [4][5] |

Experimental Protocols

The following are detailed protocols for key experiments. Disclaimer: As specific protocols for Kadsuracoccinic acid A are not fully detailed in the public domain, the following are representative methods based on studies of related compounds and general pharmacological assays. These should be adapted and optimized for specific experimental conditions.

Protocol 1: Xenopus laevis Embryonic Cell Division Assay

This protocol is based on the reported activity of Kadsuracoccinic acid A in arresting embryonic cell cleavage.

Objective: To determine the inhibitory effect of Kadsuracoccinic acid A on embryonic cell division.

Materials:

-

Kadsuracoccinic acid A

-

Xenopus laevis eggs and sperm

-

Modified Barth's Saline (MBS)

-

Ficoll solution

-

Culture dishes

-

Microscope

Procedure:

-

Fertilization and Culture:

-

Obtain Xenopus laevis eggs and sperm.

-

Fertilize the eggs in vitro.

-

Culture the fertilized embryos in MBS at the appropriate temperature.

-

-

Treatment:

-

At the blastular stage, select healthy embryos.

-

Prepare a stock solution of Kadsuracoccinic acid A in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of Kadsuracoccinic acid A in MBS to achieve the desired final concentrations.

-

Transfer individual embryos to culture dishes containing the different concentrations of Kadsuracoccinic acid A. Include a vehicle control (MBS with solvent).

-

-

Observation:

-

Incubate the embryos for a defined period (e.g., 24-48 hours).

-

Observe the embryos under a microscope at regular intervals to monitor cell division (cleavage).

-

-

Data Analysis:

-

Record the number of embryos in which cell division is arrested at each concentration.

-

Calculate the IC₅₀ value, which is the concentration of Kadsuracoccinic acid A that inhibits cell division in 50% of the embryos.

-

Protocol 2: Antiproliferative Assay in Cancer Cell Lines (e.g., HL-60)

This protocol is based on studies of related 3,4-seco-lanostane triterpenoids.

Objective: To evaluate the antiproliferative effect of Kadsuracoccinic acid A on human cancer cell lines.

Materials:

-

Kadsuracoccinic acid A

-

HL-60 (or other selected cancer cell lines)

-

RPMI-1640 medium (or other appropriate cell culture medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

MTT or WST-1 reagent

-

96-well plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Culture:

-

Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.

-

-

Cell Seeding:

-

Seed the cells into 96-well plates at an appropriate density (e.g., 5 x 10⁴ cells/well).

-

Allow the cells to attach overnight (for adherent cells) or stabilize (for suspension cells).

-

-

Treatment:

-

Prepare a stock solution of Kadsuracoccinic acid A in DMSO.

-

Prepare serial dilutions of the compound in the culture medium.

-

Add the different concentrations of Kadsuracoccinic acid A to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known anticancer drug).

-

-

Incubation:

-

Incubate the plates for 48-72 hours.

-

-

Viability Assay (MTT Assay):

-

Add MTT solution to each well and incubate for 3-4 hours.

-

Add solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.

-

Potential Signaling Pathways and Mechanisms

While the precise signaling pathways modulated by Kadsuracoccinic acid A are yet to be fully elucidated, research on related triterpenoids suggests potential mechanisms of action.

Caspase-Mediated Apoptosis Pathway

Studies on kadsuric acid, a structurally related triterpenoid, have shown that it can induce apoptosis in pancreatic cancer cells through the activation of caspases and the cleavage of Poly(ADP-ribose) polymerase (PARP).[4][5] This suggests that Kadsuracoccinic acid A may also exert its anticancer effects by triggering programmed cell death.

Caption: Hypothesized Caspase-Mediated Apoptosis Pathway.

Experimental Workflow for Investigating Mechanism of Action

To further elucidate the therapeutic potential and mechanism of action of Kadsuracoccinic acid A, a structured experimental workflow is recommended.

Caption: Proposed Experimental Workflow for Kadsuracoccinic Acid A.

Conclusion

Kadsuracoccinic acid A presents a promising scaffold for the development of novel therapeutic agents, particularly in the area of oncology. The provided data and protocols offer a foundation for researchers to further explore its biological activities and elucidate its mechanism of action. Future studies should focus on comprehensive screening against a panel of cancer cell lines, detailed investigation of its effects on cell cycle and apoptosis, and eventual validation in in vivo models.

References

- 1. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kadsuracoccinic acids A-C, ring-A seco-lanostane triterpenes from Kadsura coccinea and their effects on embryonic cell division of Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Five new 3,4-seco-lanostane-type triterpenoids with antiproliferative activity in human leukemia cells isolated from the roots of Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Kadsuracoccinic Acid A: Application Notes and Protocols for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsuracoccinic acid A is a naturally occurring 3,4-seco-lanostane triterpenoid isolated from the medicinal plant Kadsura coccinea.[1] This compound has garnered interest in the scientific community due to its potential therapeutic applications. Extracts and isolated compounds from Kadsura coccinea have demonstrated a range of biological activities, including anti-tumor, anti-HIV, anti-inflammatory, and neuroprotective effects.[2] Kadsuracoccinic acid A, in particular, has shown promise in two distinct areas: inhibition of embryonic cell division and anti-HIV-1 activity. These application notes provide a summary of the current data and detailed protocols for the investigation of Kadsuracoccinic acid A in a research setting.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C30H44O4 | Inferred from structure |

| Molecular Weight | 468.67 g/mol | Inferred from structure |

| Compound Type | 3,4-seco-lanostane triterpene | [1] |

| Source | Kadsura coccinea | [1] |

Biological Activity

Kadsuracoccinic acid A has demonstrated notable biological effects in preclinical studies. The following table summarizes the quantitative data available for its primary activities.

| Activity | Assay System | Result | Reference |

| Inhibition of Embryonic Cell Division | Xenopus laevis cells (blastular stage) | IC50: 0.32 µg/mL | [1] |

| Anti-HIV-1 Activity | In vitro cell-based assay | EC50: 68.7 µM |

Potential Therapeutic Applications

Based on its observed biological activities, Kadsuracoccinic acid A holds potential for development in the following therapeutic areas:

-

Anticancer Agent: The ability to arrest cell division suggests a potential application in oncology. Further studies are warranted to explore its efficacy and mechanism of action in various cancer cell lines.

-

Antiviral Agent: The reported anti-HIV-1 activity indicates that Kadsuracoccinic acid A could be a lead compound for the development of novel antiretroviral therapies.

Experimental Protocols

The following are detailed protocols for the key experiments cited, providing a foundation for further research and validation.

Protocol 1: Assessment of Embryonic Cell Division Inhibition in Xenopus laevis

This protocol is based on the methodology described by Li et al. (2008).[1]

Objective: To determine the inhibitory effect of Kadsuracoccinic acid A on the embryonic cell division of Xenopus laevis.

Materials:

-

Kadsuracoccinic acid A

-

Xenopus laevis embryos (blastular stage)

-

Modified Barth's Saline (MBS)

-

Culture dishes

-

Microscope with imaging capabilities

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Embryo Collection and Culture:

-

Obtain fertilized Xenopus laevis eggs and culture them in 0.1X MBS at 18-22°C until they reach the blastular stage.

-

-

Preparation of Test Compound:

-

Prepare a stock solution of Kadsuracoccinic acid A in DMSO.

-

Prepare a series of dilutions of Kadsuracoccinic acid A in 0.1X MBS to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all groups and does not exceed a non-toxic level (e.g., <0.1%).

-

-

Treatment of Embryos:

-

Transfer individual blastular stage embryos into the wells of a culture dish containing the various concentrations of Kadsuracoccinic acid A.

-

Include a vehicle control group (0.1X MBS with the same final concentration of DMSO as the treatment groups).

-

-

Incubation and Observation:

-

Incubate the embryos at 18-22°C and observe the progression of cell division under a microscope at regular intervals.

-

Capture images to document the developmental stage and any morphological changes.

-

-

Data Analysis:

-

Assess the arrest of cell cleavage in the treated embryos compared to the control group.

-

Determine the concentration of Kadsuracoccinic acid A that inhibits cell division by 50% (IC50) by plotting the percentage of cleavage arrest against the compound concentration and fitting the data to a dose-response curve.

-

Workflow for Xenopus laevis Cell Division Assay

Caption: Workflow for assessing the inhibition of embryonic cell division by Kadsuracoccinic acid A in Xenopus laevis.

Protocol 2: In Vitro Anti-HIV-1 Activity Assay (HIV-1 Protease Inhibition)

While the exact assay used to determine the published EC50 value is not detailed in the available literature, a likely mechanism of action for a triterpenoid like Kadsuracoccinic acid A is the inhibition of a key viral enzyme. The following protocol describes a common method for assessing the inhibition of HIV-1 protease, a critical enzyme for viral replication. This protocol is adapted from studies on other seco-lanostane triterpenoids isolated from Kadsura coccinea.

Objective: To evaluate the inhibitory activity of Kadsuracoccinic acid A against HIV-1 protease.

Materials:

-

Kadsuracoccinic acid A

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

-

96-well black microplates

-

Fluorescence plate reader

-

DMSO

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Kadsuracoccinic acid A in DMSO.

-

Create a series of dilutions of the compound in the assay buffer.

-

Prepare solutions of HIV-1 protease and the fluorogenic substrate in the assay buffer at their optimal concentrations.

-

-

Assay Setup:

-

In a 96-well black microplate, add the diluted Kadsuracoccinic acid A to the appropriate wells.

-

Include a positive control (a known HIV-1 protease inhibitor) and a negative control (assay buffer with DMSO).

-

-

Enzyme Reaction:

-

Add the HIV-1 protease solution to all wells except the substrate blank.

-

Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals for a set period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of Kadsuracoccinic acid A.

-

Determine the percentage of inhibition relative to the negative control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Workflow for HIV-1 Protease Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory activity of Kadsuracoccinic acid A against HIV-1 protease.

Proposed Signaling Pathway of Action

Currently, there is no direct evidence elucidating the specific signaling pathways modulated by Kadsuracoccinic acid A. However, based on its ability to arrest cell division and the known mechanisms of related triterpenoids, a plausible hypothesis is the induction of apoptosis. A related compound, Kadsuric acid, also from Kadsura coccinea, has been shown to induce apoptosis in pancreatic cancer cells through the intrinsic caspase/PARP-1 pathway. The following diagram illustrates this proposed pathway, which may be relevant for Kadsuracoccinic acid A.

Proposed Apoptotic Pathway

Caption: Proposed intrinsic apoptotic pathway potentially activated by Kadsuracoccinic acid A, leading to cell death.

Conclusion and Future Directions

Kadsuracoccinic acid A presents as a promising natural product with potential for development as an anticancer and antiviral agent. The provided protocols offer a starting point for researchers to further investigate its biological activities and elucidate its mechanism of action. Future research should focus on:

-

Confirming the specific molecular targets of Kadsuracoccinic acid A.

-

Investigating its efficacy in a broader range of cancer cell lines and viral assays.

-

Elucidating the precise signaling pathways modulated by this compound.

-

Conducting in vivo studies to assess its therapeutic potential in animal models.

These efforts will be crucial in determining the translational potential of Kadsuracoccinic acid A in drug discovery and development.

References

- 1. Kadsuracoccinic acids A-C, ring-A seco-lanostane triterpenes from Kadsura coccinea and their effects on embryonic cell division of Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]

Kadsuracoccinic Acid A: A Tool for Investigating Cell Signaling Pathways

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsuracoccinic acid A is a naturally occurring ring-A seco-lanostane triterpenoid isolated from the medicinal plant Kadsura coccinea.[1][2] This compound has garnered interest within the scientific community due to its distinct biological activities, positioning it as a valuable molecular probe for studying fundamental cellular processes. Notably, Kadsuracoccinic acid A has demonstrated potent effects on embryonic cell division and viral replication, suggesting its interaction with key regulatory pathways.[1][2]

These application notes provide a comprehensive overview of the current understanding of Kadsuracoccinic acid A's biological effects, supported by quantitative data and detailed experimental protocols. The information is intended to guide researchers in utilizing this compound to explore and dissect complex cell signaling networks, particularly those governing cell cycle progression and viral life cycles.

Quantitative Biological Activity

The biological effects of Kadsuracoccinic acid A have been quantified in several key studies. The following tables summarize the available data on its inhibitory and effective concentrations.

| Activity | Assay System | Parameter | Value | Reference |

| Cell Division Arrest | Xenopus laevis embryonic cells | IC50 | 0.32 µg/mL | [1][2] |

| Anti-HIV-1 Activity | In vitro | EC50 | 68.7 µM |

IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that reduces a specific biological or biochemical function by 50%. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

For comparative purposes, the activities of other related compounds from Kadsura coccinea are presented below:

| Compound | Activity | Assay System | Parameter | Value | Reference |

| Kadsuric Acid | Cytotoxicity | PANC-1 (human pancreatic cancer cells) | IC50 | 14.5 ± 0.8 µM | [3][4] |

| Seco-coccinic acid F | HIV-1 Protease Inhibition | In vitro | IC50 | 1.0 ± 0.03 µM | |

| 24(E)-3,4-seco-9βH-lanost-4(28),7,24-trien-3,26-dioic acid | HIV-1 Protease Inhibition | In vitro | IC50 | 0.05 ± 0.009 µM |

Application 1: Investigating Cell Cycle Progression and Cleavage Arrest

The most prominently reported biological effect of Kadsuracoccinic acid A is its ability to arrest embryonic cell division.[1][2] This makes it a valuable tool for studying the intricate signaling pathways that regulate the cell cycle, particularly the transitions between different phases and the mechanics of cytokinesis.

Proposed Signaling Pathway for Cell Cycle Arrest

While the precise molecular target of Kadsuracoccinic acid A in cell cycle regulation has not yet been elucidated, its phenotype of cleavage arrest in Xenopus laevis embryos suggests a potential interference with the core cell cycle machinery. A plausible hypothesis is the modulation of Cyclin-Dependent Kinase (CDK) activity, which is fundamental for cell cycle progression.

Experimental Protocol: Xenopus laevis Embryonic Cell Division Assay

This protocol is adapted from established methods for studying cell division in Xenopus laevis embryos and can be used to verify and further investigate the effects of Kadsuracoccinic acid A.

Materials:

-

Xenopus laevis eggs and sperm

-

Modified Barth's Saline (MBS)

-

Ficoll solution

-

Cysteine solution

-

Culture dishes

-

Kadsuracoccinic acid A stock solution (in DMSO)

-

Microscope

Procedure:

-

Fertilization and De-jellying:

-

In vitro fertilize Xenopus laevis eggs with a sperm suspension in MBS.

-

After successful fertilization is confirmed by cortical rotation, de-jelly the embryos by gentle swirling in a 2% cysteine solution (pH 7.8-8.0) for 2-4 minutes.

-

Wash the de-jellied embryos thoroughly with MBS.

-

-

Treatment with Kadsuracoccinic Acid A:

-

Transfer synchronized embryos at the blastula stage (approximately 4-5 hours post-fertilization) into culture dishes containing MBS.

-

Prepare serial dilutions of Kadsuracoccinic acid A in MBS from a stock solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

-

Include a vehicle control (MBS with DMSO) and a negative control (MBS only).

-

Add the different concentrations of Kadsuracoccinic acid A to the culture dishes.

-

-

Observation and Data Collection:

-

Incubate the embryos at room temperature (18-22°C).

-

Observe the embryos under a microscope at regular intervals (e.g., every 30 minutes) for the next several hours.

-

Record the developmental stage and note any abnormalities in cell division (cleavage furrows, cell size, and morphology).

-

The endpoint is typically the percentage of embryos that exhibit arrested cleavage at a specific time point compared to the control group.

-

-

IC50 Determination:

-

Plot the percentage of cleavage arrest against the concentration of Kadsuracoccinic acid A.

-

Calculate the IC50 value using appropriate software (e.g., GraphPad Prism, R).

-

Protocol for Investigating Molecular Mechanisms (Western Blotting)

To test the hypothesis that Kadsuracoccinic acid A affects CDK activity, researchers can perform Western blot analysis on treated Xenopus embryos or cell extracts.

Procedure:

-

Prepare Xenopus egg extracts that can recapitulate cell cycle events in vitro.

-

Treat the extracts with Kadsuracoccinic acid A at concentrations around the IC50 value.

-

Take samples at different time points.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against key cell cycle regulators, such as:

-

Phospho-CDK1 (to assess activity)

-

Cyclin B

-

p21

-

p27

-

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

Analyze the changes in protein levels and phosphorylation states to infer the effect of Kadsuracoccinic acid A on the cell cycle machinery.

Application 2: Elucidating Anti-HIV-1 Mechanisms

Kadsuracoccinic acid A has been identified as an inhibitor of HIV-1 replication. Studies on closely related seco-lanostane triterpenoids from K. coccinea strongly suggest that the mechanism of action involves the inhibition of HIV-1 protease, a critical enzyme for viral maturation.

Proposed Mechanism of HIV-1 Protease Inhibition

The available evidence for related compounds suggests an uncompetitive mode of inhibition, meaning the inhibitor binds to the enzyme-substrate complex. This is a distinct mechanism from many clinically used protease inhibitors that are active-site directed.

Experimental Protocol: HIV-1 Protease Inhibition Assay

A cell-free enzymatic assay can be employed to directly measure the inhibitory effect of Kadsuracoccinic acid A on recombinant HIV-1 protease.

Materials:

-

Recombinant HIV-1 protease

-

Fluorogenic protease substrate

-

Assay buffer

-

Kadsuracoccinic acid A

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Preparation:

-

Prepare a stock solution of Kadsuracoccinic acid A in DMSO.

-

Make serial dilutions of the compound in assay buffer.

-

Prepare solutions of HIV-1 protease and the fluorogenic substrate in assay buffer.

-

-

Assay:

-

In a 96-well plate, add the assay buffer, the compound at various concentrations, and the HIV-1 protease solution.

-

Include a positive control (a known HIV-1 protease inhibitor) and a negative control (DMSO vehicle).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

-

Measurement:

-

Immediately measure the fluorescence at appropriate excitation and emission wavelengths.

-

Continue to measure the fluorescence at regular intervals for a set period (e.g., 60 minutes).

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value.

-

Conclusion

Kadsuracoccinic acid A presents as a promising chemical tool for dissecting fundamental cellular processes. Its demonstrated ability to arrest cell division in a vertebrate model system opens avenues for identifying novel targets and regulatory nodes within the cell cycle signaling network. Furthermore, its anti-HIV-1 activity, likely mediated through protease inhibition, provides a basis for the development of new antiviral strategies. The protocols outlined here offer a framework for researchers to further explore and harness the potential of Kadsuracoccinic acid A in their studies of cell signaling and drug discovery.

References

- 1. Kadsuracoccinic acids A-C, ring-A seco-lanostane triterpenes from Kadsura coccinea and their effects on embryonic cell division of Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Item - Kadsuracoccinic Acids AâC, Ring-A seco-Lanostane Triterpenes from Kadsura coccinea and Their Effects on Embryonic Cell Division of Xenopus laevis - figshare - Figshare [figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Troubleshooting & Optimization

"Optimizing dosage and administration of Kadsuracoccinic acid A"

Welcome to the technical support center for Kadsuracoccinic acid A. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration of Kadsuracoccinic acid A in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Kadsuracoccinic acid A and what are its known biological activities?

Kadsuracoccinic acid A is a ring-A seco-lanostane triterpene isolated from the medicinal plant Kadsura coccinea.[1] It has demonstrated biological activities including anticancer and anti-HIV-1 properties.[2] Specifically, it has been shown to arrest cell cleavage in embryonic cells and is thought to be related to the progression of the M phase of the cell cycle.[2]

Q2: What is a recommended starting concentration for in vitro experiments?

A good starting point for determining the optimal concentration in your specific cell line would be based on its known IC50 value. In cultured individual Xenopus laevis cells at the blastular stage, Kadsuracoccinic acid A arrested cell cleavage with an IC50 of 0.32 µg/mL.[1] For anti-HIV-1 activity, an EC50 value of 68.7 μM has been reported.[2] It is recommended to perform a dose-response curve starting from a concentration range around these values to determine the optimal concentration for your experimental system.

Q3: How should I prepare a stock solution of Kadsuracoccinic acid A?

Kadsuracoccinic acid A is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[3] For cell culture experiments, it is common to prepare a concentrated stock solution in a cell-culture compatible solvent like DMSO.

-

Recommended Procedure:

-

Prepare a 10 mM stock solution of Kadsuracoccinic acid A in sterile DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to a month or at -80°C for longer-term storage (up to 1 year).[2][3]

-

When preparing your working solution, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

-

Q4: How should I prepare Kadsuracoccinic acid A for in vivo animal experiments?

A suggested formulation for in vivo administration is a solution containing 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH2O. It is crucial to develop an appropriate dissolution method based on the specific laboratory animals and route of administration.

Troubleshooting Guides

| Issue | Possible Cause | Recommendation |

| Low or no compound activity in cell-based assays | Incorrect dosage. | Perform a dose-response experiment with a wide range of concentrations to determine the optimal effective dose for your specific cell line. |

| Compound degradation. | Ensure proper storage of the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. | |

| Low cell viability at the start of the experiment. | Ensure cells are healthy and in the exponential growth phase before adding the compound. | |

| Precipitation of the compound in cell culture medium | Low solubility of the compound in aqueous media. | Ensure the final concentration of the solvent (e.g., DMSO) is sufficient to keep the compound in solution, but not high enough to be toxic to the cells (typically <0.1%). Consider using a different solvent or a solubilizing agent if precipitation persists. |

| High background in assays | Solvent effects. | Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) in your experimental setup to account for any effects of the solvent on the assay. |

| Inconsistent results between experiments | Variation in cell density or growth phase. | Standardize your cell seeding density and ensure cells are in a consistent growth phase for each experiment. |

| Inaccurate pipetting. | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing. |

Quantitative Data Summary

| Compound | Biological Activity | Cell Line/System | Parameter | Value | Reference |

| Kadsuracoccinic acid A | Cell Cleavage Arrest | Xenopus laevis embryonic cells | IC50 | 0.32 µg/mL | [1] |

| Kadsuracoccinic acid A | Anti-HIV-1 | - | EC50 | 68.7 µM | [2] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Kadsuracoccinic acid A in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control for cell death.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol provides a general framework for assessing apoptosis by flow cytometry.

-

Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of Kadsuracoccinic acid A for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

Hypothesized Signaling Pathways

While the direct effect of Kadsuracoccinic acid A on specific signaling pathways is not yet fully elucidated, studies on the crude extract of Kadsura coccinea suggest potential involvement of the PI3K-Akt and MAPK pathways. The following diagrams illustrate these hypothesized pathways.

Caption: Hypothesized inhibition of the PI3K-Akt signaling pathway by Kadsuracoccinic acid A.

Caption: Hypothesized modulation of the MAPK signaling pathway by Kadsuracoccinic acid A.

Experimental Workflow

The following diagram outlines a general experimental workflow for investigating the effects of Kadsuracoccinic acid A.

References

"Minimizing off-target effects of Kadsuracoccinic acid A"

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the potential off-target effects of Kadsuracoccinic acid A. The information is presented in a question-and-answer format within troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is Kadsuracoccinic acid A and what is its known biological activity?

Kadsuracoccinic acid A is a ring-A seco-lanostane triterpene isolated from the medicinal plant Kadsura coccinea.[1][2] Its primary reported biological activities include anticancer effects, specifically by arresting cell cleavage during the M phase of the cell cycle.[1][3] It has also demonstrated in vitro anti-HIV-1 activity.[4][5]

Q2: What are off-target effects and why are they a concern for a compound like Kadsuracoccinic acid A?

Off-target effects refer to the interactions of a drug or compound with molecules other than its intended therapeutic target. These unintended interactions can lead to undesirable side effects, toxicity, or a misinterpretation of experimental results.[6][7] For a potent bioactive compound like Kadsuracoccinic acid A, understanding and minimizing off-target effects is crucial for developing it into a selective therapeutic agent and for accurately elucidating its mechanism of action.

Q3: Have the specific molecular target(s) and off-targets of Kadsuracoccinic acid A been identified?

The scientific literature to date has not definitively characterized the specific molecular target(s) responsible for the cell division arrest induced by Kadsuracoccinic acid A. Consequently, a comprehensive profile of its off-target interactions is also not yet established. Researchers should therefore proactively assess the selectivity of this compound in their experimental systems.

Q4: What general strategies can be employed to minimize the off-target effects of small molecules?

Several strategies can be utilized to reduce off-target effects, including:

-

Rational Drug Design: Modifying the molecular structure to improve selectivity for the intended target.[6]

-

High-Throughput Screening (HTS): Testing the compound against a wide range of targets to identify unintended interactions early in the research process.[6]

-

Computational Modeling and Prediction: Using in silico tools to predict potential off-target interactions based on the compound's structure.[7][8]

-

Targeted Delivery Systems: Employing nanocarriers or other delivery vehicles to increase the concentration of the compound at the desired site of action, thereby reducing systemic exposure and potential off-target interactions.

-

Structural Modification: Synthesizing and testing analogs of the parent compound to identify derivatives with improved selectivity.[9]

Troubleshooting Guides

Guide 1: Unexpected Cytotoxicity in Non-Target Cells

Issue: You are observing high levels of cytotoxicity in cell lines that are not your primary target or in control cell lines, suggesting potential off-target effects.

Troubleshooting Steps:

-

Dose-Response Analysis:

-

Action: Perform a comprehensive dose-response curve for Kadsuracoccinic acid A in both your target and non-target cell lines.

-

Rationale: This will help determine the therapeutic window and identify if the observed cytotoxicity is a general effect at high concentrations or a specific off-target interaction.

-

-

Cell Cycle Analysis:

-

Action: Use flow cytometry to analyze the cell cycle distribution in both target and non-target cells treated with Kadsuracoccinic acid A.

-

Rationale: Since Kadsuracoccinic acid A is known to arrest cell division, this can help determine if the cytotoxicity in non-target cells is also mediated by cell cycle disruption.[1][3]

-

-

Off-Target Profiling:

-

Action: If resources permit, subject Kadsuracoccinic acid A to a broad panel of in vitro kinase and receptor binding assays.

-

Rationale: This can help identify potential unintended molecular targets that may be responsible for the observed cytotoxicity.

-

Guide 2: Inconsistent or Non-Reproducible Experimental Results

Issue: You are experiencing variability in your experimental outcomes when using Kadsuracoccinic acid A.

Troubleshooting Steps:

-

Compound Purity and Stability:

-

Action: Verify the purity of your Kadsuracoccinic acid A stock. Ensure proper storage conditions (e.g., -20°C in a suitable solvent like DMSO) and avoid repeated freeze-thaw cycles.[3]

-

Rationale: Degradation of the compound can lead to inconsistent results.

-

-

Control for Off-Target Effects:

-

Action: Include a structurally related but biologically inactive analog as a negative control in your experiments, if available.

-

Rationale: This can help differentiate between the intended on-target effects and non-specific or off-target effects.

-

-

Use of Lower, More Specific Concentrations:

-

Action: Based on your dose-response data, use the lowest effective concentration of Kadsuracoccinic acid A to minimize the likelihood of engaging off-targets.

-

Rationale: Off-target interactions are often more pronounced at higher concentrations.

-

Data Presentation: On-Target vs. Off-Target Activity

To systematically evaluate the selectivity of Kadsuracoccinic acid A and its analogs, we recommend using the following table to summarize your quantitative data.

| Compound | On-Target Assay (e.g., Cell Division Arrest IC50 in Target Cells) | Off-Target Assay 1 (e.g., Cytotoxicity IC50 in Control Cells) | Off-Target Assay 2 (e.g., Kinase X Inhibition Ki) | Selectivity Index (Off-Target IC50 / On-Target IC50) |

| Kadsuracoccinic acid A | e.g., 0.32 µg/mL | Enter experimental value | Enter experimental value | Calculate value |

| Analog 1 | Enter experimental value | Enter experimental value | Enter experimental value | Calculate value |